Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
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Overview
Description
Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate is a useful research compound. Its molecular formula is C18H13IN2O3S and its molecular weight is 464.28. The purity is usually 95%.
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Scientific Research Applications
1. Importance in Organic Synthesis:
Methyl-2-formyl benzoate, sharing a functional group with the compound , is known for its versatility in organic synthesis. It serves as a bioactive precursor due to its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound is a significant structure and an excellent precursor for new bioactive molecules, making it crucial in the pharmaceutical industry (Farooq & Ngaini, 2019).
2. Involvement in DNA Interaction:
Hoechst 33258, a compound containing a benzimidazole group similar to the benzothiazole moiety in Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate, is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes it widely used in various biological and medical applications, such as chromosome and nuclear staining and analysis of nuclear DNA content values (Issar & Kakkar, 2013).
3. Role in Synthesis of Fused Heterocycles:
Compounds like 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles, which have structural similarities to this compound, demonstrate powerful synthetic potential. They are used in synthesizing a variety of heterocyclic compounds, including 1-benzofurans, indoles, 1-benzothiophenes, and their complex derivatives. This makes them invaluable in the field of chemical synthesis and drug development (Petrov & Androsov, 2013).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to have a wide range of interactions with their targets, leading to various biological effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O3S/c1-24-17(23)13-4-2-12(3-5-13)16(22)21-18-20-15(10-25-18)11-6-8-14(19)9-7-11/h2-10H,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLAYEKXTRTBGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.